
OMEGA-GRAMMOTOXIN SIA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omega-grammotoxin SIA is a protein toxin derived from the venom of the tarantula spider, Grammostola rosea . This compound is known for its ability to inhibit P, Q, and N-type voltage-gated calcium channels in neurons . It is a 36 amino acid residue protein with a molecular formula of C177H268N52O50S6 .
準備方法
Omega-grammotoxin SIA can be isolated from the venom of Grammostola rosea using reverse phase high performance liquid chromatography . The purification process involves monitoring protease-sensitive biological activity by determining the inhibition of potassium-stimulated influx of calcium ions into rat brain synaptosomes . The compound has an average molecular mass of 4109.2 Da, and its structure includes three disulfide bridges .
化学反応の分析
Omega-grammotoxin SIA undergoes various chemical reactions, primarily involving its interaction with voltage-gated ion channels. It inhibits calcium channels by binding to their closed states with high affinity, making it more difficult for the channels to open upon depolarization . This binding also affects potassium channels, although with lower affinity . The major products formed from these interactions are the inhibited ion channels, which result in altered neuronal signaling.
科学的研究の応用
Neuroscience
Omega-grammotoxin SIA is primarily utilized in neuroscience to study the function of voltage-gated calcium channels, particularly N-type (CaV2.2) and P-type (CaV2.1) channels.
- Mechanism of Action : The toxin binds to the voltage-sensing domains of these channels, inhibiting calcium ion influx and thereby affecting synaptic transmission .
- Case Study : In a study involving rat brain synaptosomes, this compound demonstrated a concentration-dependent blockade of K+-stimulated calcium influx, effectively inhibiting neurotransmitter release .
Pharmacology
In pharmacological research, this compound serves as a valuable tool in the investigation of calcium channel blockers.
- Therapeutic Potential : The compound's ability to inhibit specific calcium channels makes it a candidate for developing therapeutic agents targeting neurological disorders characterized by dysregulated calcium signaling .
- Comparison with Other Toxins : Unlike other blockers such as omega-conotoxin GVIA, this compound does not displace binding at the N-type channel, indicating a unique binding site and mechanism .
Biochemistry
Researchers employ this compound to explore the structural and functional aspects of ion channels.
- Structural Studies : NMR spectroscopy has been used to elucidate the three-dimensional structure of this compound, revealing an "inhibitor cystine knot" configuration that is crucial for its function .
- Binding Studies : Investigations into the binding interactions between this compound and various calcium channels have provided insights into the specificity and selectivity of this toxin .
Comparative Data Table
作用機序
Omega-grammotoxin SIA exerts its effects by binding to the voltage-sensing domains of calcium channels, specifically targeting the closed states of these channels . This binding increases the depolarization threshold required for channel activation, thereby inhibiting calcium ion influx . The compound also interacts with potassium channels, albeit with lower affinity, and modifies their gating properties .
類似化合物との比較
Omega-grammotoxin SIA is similar to other spider venom-derived toxins, such as hanatoxin and omega-conotoxin . it is unique in its ability to inhibit both P/Q and N-type calcium channels without displacing other known calcium channel blockers . This distinct binding profile makes this compound a valuable tool for studying ion channel function and developing new pharmacological agents.
Similar Compounds
- Hanatoxin
- Omega-conotoxin
- Agatoxin
Q & A
Q. Basic: What systematic approaches are recommended for identifying research gaps in OMEGA-GRAMMOTOXIN SIA’s mechanism of action on calcium channels?
Methodological Answer:
Begin with a structured literature review using databases like PubMed and Scopus, filtering studies by keywords (e.g., "this compound," "calcium channel inhibition," "neurotoxin specificity"). Use the PICO framework (Population: target channels; Intervention: toxin application; Comparison: other toxins; Outcome: binding affinity/selectivity) to categorize findings. Analyze discrepancies in reported efficacy across species or channel subtypes (e.g., Cav2.1 vs. Cav2.2). Tools like PRISMA flow diagrams can map study inclusion/exclusion criteria .
Q. Advanced: How can researchers design experiments to resolve contradictory data on this compound’s binding kinetics across studies?
Methodological Answer:
Adopt a dual approach:
Controlled Replication: Standardize experimental conditions (e.g., buffer pH, temperature, toxin concentration) and use blinded protocols to minimize bias. Include positive controls (e.g., ω-conotoxin GVIA for N-type channels) .
Meta-Analysis: Aggregate raw data from published studies using tools like RevMan to calculate pooled effect sizes. Assess heterogeneity via I² statistics and subgroup analyses (e.g., in vitro vs. in vivo models) .
Q. Basic: What are best practices for synthesizing primary data on this compound’s electrophysiological effects?
Methodological Answer:
Use electrophysiology platforms (e.g., patch-clamp) to measure toxin-induced current inhibition. Normalize data against baseline activity and report mean ± SEM. For cross-study comparisons, apply the Hill equation to quantify dose-response relationships. Ensure transparency by sharing raw traces and analysis scripts in supplementary materials .
Q. Advanced: How can computational modeling improve predictions of this compound’s interaction with calcium channel isoforms?
Methodological Answer:
Develop molecular dynamics (MD) simulations using tools like GROMACS, incorporating channel structures (e.g., Cryo-EM data from AlphaFold DB). Validate models by comparing predicted binding free energies with experimental IC50 values. Use mutagenesis studies to test computational predictions of key residues (e.g., glutamate in pore loops) .
Q. Basic: What criteria should guide hypothesis formulation for this compound’s therapeutic potential in pain management?
Methodological Answer:
Apply the FINER framework:
- Feasible: Assess toxin stability and synthesis scalability.
- Novel: Compare efficacy to existing analgesics (e.g., ziconotide).
- Ethical: Prioritize in vitro models before animal testing.
- Relevant: Link mechanisms (e.g., Cav2.2 blockade) to clinical pain pathways .
Q. Advanced: How should researchers address variability in this compound’s purity across batches in pharmacological assays?
Methodological Answer:
Implement quality control protocols:
Analytical Chromatography: Use HPLC-MS to verify purity (>95%) and quantify isoforms.
Bioactivity Calibration: Compare batch efficacy via standardized IC50 assays using reference cell lines (e.g., HEK293 expressing Cav2.2).
Documentation: Report batch-specific data in supplementary tables to enable cross-study validation .
Q. Basic: What strategies optimize literature reviews for this compound’s structural analogs?
Methodological Answer:
Use citation-chaining tools (e.g., Connected Papers) to trace seminal studies. Annotate findings in matrices, categorizing analogs by structural motifs (e.g., disulfide bridges) and functional outcomes (e.g., selectivity shifts). Cross-reference with toxin databases like UniProt for sequence alignment .
Q. Advanced: How can multi-omics approaches elucidate this compound’s off-target effects in neuronal networks?
Methodological Answer:
Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to profile toxin-exposed neuronal cultures. Use pathway enrichment tools (e.g., DAVID) to identify dysregulated networks (e.g., synaptic vesicle cycling). Validate findings with CRISPRi knockdown of candidate genes .
Q. Basic: What statistical methods are appropriate for analyzing this compound’s dose-response data?
Methodological Answer:
Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Report EC50/IC50 values with 95% confidence intervals. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and correct for multiple comparisons via Benjamini-Hochberg .
Q. Advanced: How to validate this compound’s specificity using CRISPR-engineered calcium channel variants?
Methodological Answer:
Design HEK293 cell lines with Cav2.1/Cav2.2 knockouts via CRISPR-Cas9. Transfect mutant channels (e.g., EEDD motif deletions) and compare toxin sensitivity via patch-clamp. Include rescue experiments (wild-type channel re-expression) to confirm causality .
特性
CAS番号 |
152617-90-8 |
---|---|
分子式 |
C177H268N52O50S6 |
分子量 |
4116.73 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。